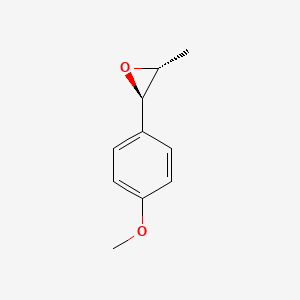

Anethole oxide

Description

Properties

CAS No. |

50618-02-5 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane |

InChI |

InChI=1S/C10H12O2/c1-7-10(12-7)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-,10+/m0/s1 |

InChI Key |

YUWWNQUBHDXKMT-OIBJUYFYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC1C(O1)C2=CC=C(C=C2)OC |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

anethole oxide trans-anethole oxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Anethole Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, the epoxide derivative of the naturally occurring phenylpropanoid anethole, is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. As a primary metabolite of anethole, a widely used flavoring agent, understanding the chemical properties of anethole oxide is crucial for assessing the safety and potential biological activities of anethole-containing products. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and chemical characteristics, spectral data, and known biological interactions. The information is presented to support advanced research and development activities.

Chemical and Physical Properties

This compound is a chiral molecule that can exist as different stereoisomers. The properties outlined below generally refer to the trans-isomer, which is the epoxidation product of the more common trans-anethole.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 50618-02-5 (for trans-isomer) | [1] |

| IUPAC Name | (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane | [2] |

| Appearance | Colorless oil | |

| Boiling Point (estimated) | 251 °C | [1] |

| Solubility | Ethanol: 144.22 g/L at 25°C Methanol: 150.67 g/L at 25°C Isopropanol: 106.11 g/L at 25°C | [1] |

| XLogP3-AA | 1.8 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of trans-anethole oxide is the epoxidation of trans-anethole using dimethyldioxirane (B1199080) (DMDO) generated in situ from Oxone® and acetone (B3395972).

Experimental Protocol: Epoxidation of trans-Anethole

Materials:

-

trans-Anethole

-

Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Oxone® (Potassium peroxymonosulfate)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).

-

Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.

-

Chill the flask in an ice-water bath for 10 minutes.

-

In a separate beaker, prepare a solution of Oxone® (4.4 mmol) in deionized water (10 mL).

-

Slowly add the Oxone® solution to the chilled reaction mixture while stirring.

-

Continue stirring the reaction mixture at 0°C for 1.5 hours.

-

After the reaction is complete, add deionized water (20 mL) to the flask.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product, typically as a clear, colorless oil.

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of trans-anethole oxide is expected to show characteristic signals for the epoxide ring protons. The coupling constant (J value) between these protons is a key indicator of the stereochemistry, with a smaller J value (~2 Hz) being characteristic of a trans configuration. Aromatic protons will appear as doublets in the aromatic region, and the methoxy (B1213986) and methyl groups will each exhibit a singlet and a doublet, respectively.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the epoxide ring, typically in the range of 55-65 ppm. The aromatic carbons and the carbons of the methoxy and methyl groups will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands. Key absorptions would include:

-

C-O-C stretching (epoxide ring): Around 1250 cm⁻¹ and 850-950 cm⁻¹.

-

Aromatic C=C stretching: Around 1610, 1510, and 1460 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C-O stretching (ether): Around 1030-1250 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of fragments such as a methyl group (m/z 149), a CHO group from the epoxide ring, and other characteristic cleavages of the ether and epoxide functionalities.

Reactivity and Stability

This compound is an electrophilic molecule due to the strained three-membered epoxide ring. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions. It is considered a reactive metabolite of anethole.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with its role as a metabolite of anethole. Studies have indicated that the epoxidation of anethole to this compound is a key step in its metabolism and is linked to its cytotoxic effects.[3][4][5]

Genotoxicity and Carcinogenicity

-

Mutagenicity: Synthetic trans-anethole oxide has been shown to be mutagenic in Salmonella typhimurium tester strains.[3][4]

-

Carcinogenicity: Studies in mice have demonstrated that trans-anethole oxide can induce hepatomas and skin papillomas, suggesting it may be a carcinogenic metabolite of anethole.[3][4]

While the formation of this compound is a recognized metabolic pathway for anethole, the direct interaction of this compound with specific cellular signaling pathways is an area that requires further investigation. Much of the current research on signaling pathway modulation focuses on the parent compound, anethole, which has been shown to affect pathways such as NF-κB and MAPK.[6][7][8] The genotoxic effects of this compound are thought to arise from its ability to act as an electrophile and form adducts with cellular macromolecules like DNA.

Proposed Mechanism of Anethole Metabolism and Cytotoxicity

Caption: Metabolic activation of anethole to this compound.

Conclusion

This compound is a reactive metabolite of anethole with demonstrated mutagenic and carcinogenic properties. This technical guide has provided an overview of its chemical and physical properties, a detailed protocol for its synthesis, and a summary of its known biological activities. For researchers and professionals in drug development, a thorough understanding of the chemistry and toxicology of this compound is essential for evaluating the safety of anethole and for exploring the potential therapeutic or toxicological implications of its epoxide metabolite. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by this compound and to differentiate its biological effects from those of its parent compound.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C10H12O2 | CID 10080713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New studies on trans-anethole oxide and trans-asarone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] New studies on trans-anethole oxide and trans-asarone oxide. | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anethole in cancer therapy: Mechanisms, synergistic potential, and clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Anethole Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, the epoxide metabolite of anethole, is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. Anethole, a major constituent of essential oils from anise and fennel, is widely used as a flavoring agent.[1] Its metabolism, primarily through epoxidation of the propenyl side chain, leads to the formation of anethole oxide.[2][3] This conversion is a critical activation step that is believed to be responsible for some of the observed biological activities, including cytotoxicity and genotoxicity.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, biological activities, and the underlying molecular mechanisms.

Chemical Identification and Properties

This compound exists as cis and trans isomers, with the trans isomer being the more extensively studied metabolite of the predominantly trans-anethole found in nature.

| Property | trans-Anethole Oxide | cis-Anethole Oxide |

| CAS Number | 50618-02-5[4] | 69262-97-1 |

| Molecular Formula | C₁₀H₁₂O₂[4] | C₁₀H₁₂O₂[5] |

| Molecular Weight | 164.20 g/mol [4] | 164.20 g/mol [5] |

| IUPAC Name | (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane[4] | (2R,3S)-rel-2-(4-methoxyphenyl)-3-methyloxirane |

| Synonyms | trans-Anethole epoxide, Anethole epoxide[4] | cis-Anethole epoxide |

Synthesis of this compound

This compound is typically synthesized via the epoxidation of anethole. A common laboratory-scale protocol involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or the in-situ generation of dimethyldioxirane (B1199080) (DMDO) from Oxone and acetone (B3395972).

Experimental Protocol: Epoxidation of trans-Anethole

This protocol describes the synthesis of trans-anethole oxide using Oxone as the oxidizing agent.

Materials:

-

trans-Anethole

-

Acetone

-

Acetonitrile

-

Saturated sodium bicarbonate solution

-

Oxone (potassium peroxymonosulfate)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve trans-anethole in a 1:1 mixture of acetone and acetonitrile.

-

Add a saturated solution of sodium bicarbonate to the mixture.

-

Cool the reaction mixture in an ice-water bath.

-

Slowly add a solution of Oxone in water to the stirred reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for approximately 1.5 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis Workflow

References

- 1. lacris.ulapland.fi [lacris.ulapland.fi]

- 2. academic.oup.com [academic.oup.com]

- 3. New studies on trans-anethole oxide and trans-asarone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H12O2 | CID 10080713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, cis- | C10H12O2 | CID 155274 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Anethole Oxide from Anethole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anethole (B165797) oxide from anethole, a key transformation in synthetic organic chemistry. Anethole, a readily available natural product, serves as a versatile starting material for the production of various value-added compounds, with its epoxide being a crucial intermediate. This document details the primary synthetic methodologies, including experimental protocols, and presents quantitative data for comparison. Furthermore, it elucidates the underlying reaction mechanisms and experimental workflows through detailed diagrams.

Introduction

Anethole, chemically known as 1-methoxy-4-(prop-1-en-1-yl)benzene, is an aromatic compound widely found in essential oils of plants like anise and fennel. Its structure, featuring a reactive double bond on the propenyl side chain, makes it an ideal substrate for epoxidation. The resulting anethole oxide is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide focuses on the prevalent methods for this transformation: peroxy acid-mediated epoxidation and epoxidation using in situ generated dioxiranes. Additionally, a prospective biocatalytic approach is discussed.

Chemical Synthesis Methodologies

The primary route for the synthesis of this compound is the epoxidation of the alkene group in anethole. This can be achieved through several methods, with the most common being the use of peroxy acids or the in situ generation of dimethyldioxirane (B1199080) from Oxone and acetone (B3395972).

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes due to its relative stability and high reactivity. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.

Experimental Protocol:

-

Dissolution: Dissolve trans-anethole (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Add a solution of m-CPBA (1.1-1.5 eq) in the same solvent dropwise to the stirred anethole solution over a period of 30-60 minutes. The reaction is often buffered with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the m-chlorobenzoic acid byproduct, which can catalyze the opening of the newly formed epoxide ring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy any excess peroxy acid.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Epoxidation using Oxone and Acetone

An alternative and often safer method for epoxidation involves the in situ generation of dimethyldioxirane (DMDO) from Oxone (potassium peroxymonosulfate) and acetone. DMDO is a powerful yet selective oxidizing agent. This method avoids the handling of potentially explosive peroxy acids.

Experimental Protocol:

-

Dissolution: Dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (B52724) (20 mL) in a round-bottom flask.[1]

-

Buffering and Cooling: Add a saturated solution of sodium bicarbonate (10 mL) and cool the mixture in an ice-water bath for 10 minutes.[1]

-

Addition of Oxone: Add a solution of Oxone (4.4 mmol) in water (10 mL) to the reaction mixture.[1]

-

Reaction: Stir the mixture vigorously at 0 °C for 1.5 hours.[1]

-

Extraction: Add water (20 mL) and extract the product with ethyl acetate (2 x 30 mL).[1]

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[1]

-

Concentration: Filter the solution and remove the solvent by rotary evaporation to obtain this compound as a clear, colorless oil.[1]

-

Characterization: Determine the product yield and characterize it by GC-MS, IR, and NMR spectroscopy.[1]

Chemoenzymatic Epoxidation

A greener alternative to traditional chemical methods is the use of biocatalysts. Lipases can be employed in a chemoenzymatic approach where they catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the epoxidizing agent. This method operates under milder conditions and can offer high selectivity.

Illustrative Experimental Protocol:

-

Reaction Setup: In a flask, combine trans-anethole (1.0 eq), a carboxylic acid (e.g., octanoic acid, 1.2 eq), and an immobilized lipase (B570770) (e.g., Novozym 435) in a suitable organic solvent (e.g., toluene).

-

Addition of Oxidant: Slowly add hydrogen peroxide (30% aqueous solution, 2.0 eq) to the mixture with vigorous stirring.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor its progress using TLC or GC.

-

Work-up: After the reaction is complete, filter off the immobilized enzyme (which can be washed and reused).

-

Extraction and Purification: Wash the organic phase with water to remove any remaining hydrogen peroxide and carboxylic acid. Dry the organic layer and concentrate it under reduced pressure. Purify the resulting this compound by column chromatography.

Data Presentation

Quantitative Yield Data

| Synthesis Method | Oxidizing Agent | Substrate | Reported Yield | Purity | Reference |

| in situ Dioxirane | Oxone/Acetone | trans-Anethole | >95% | Not Specified | (Kim et al., 1999) |

| Peroxy Acid | m-CPBA | trans-Anethole | Typically 75-85% | Dependent on purification | General literature values |

| Chemoenzymatic | H₂O₂/Carboxylic Acid (Lipase catalyzed) | trans-Anethole | Potentially high | Not Specified for anethole | (General methodology) |

Spectroscopic Data

Starting Material: trans-Anethole

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H), 1.92 (dd, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9 |

| IR (neat) | ν (cm⁻¹): 3000-2850 (C-H), 1609, 1511 (C=C aromatic), 1247 (C-O), 965 (trans C-H bend) |

| Mass Spec (EI) | m/z: 148 (M+), 133, 117, 105, 91, 77 |

Product: trans-Anethole Oxide

| Spectroscopic Technique | Data |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [2] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.25 (d, 2H), 6.87 (d, 2H), 3.79 (s, 3H), 3.43 (d, 1H), 2.91 (dq, 1H), 1.34 (d, 3H) |

| IR | Expected peaks for C-O-C (epoxide ring) around 1250 and 850-950 cm⁻¹ |

| Mass Spec (EI) | Expected M+ at m/z = 164 |

Visualizations

Reaction Pathways

Caption: Synthetic routes to this compound from anethole.

m-CPBA Epoxidation Mechanism ("Butterfly Mechanism")

Caption: Concerted mechanism of epoxidation with m-CPBA.

Experimental Workflow for Oxone-based Synthesis

Caption: Workflow for this compound synthesis using Oxone.

Conclusion

The synthesis of this compound from anethole is a well-established and efficient process, crucial for the generation of valuable chemical intermediates. The choice of method depends on factors such as scale, safety considerations, and desired purity. The in situ generation of dimethyldioxirane from Oxone offers high yields and avoids the use of potentially hazardous peroxy acids, making it an attractive option for many applications. The m-CPBA method, while classic and effective, requires careful control to prevent side reactions. Emerging chemoenzymatic methods present a promising green alternative, although further research is needed to optimize these processes specifically for anethole epoxidation. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to cis- and trans-Anethole Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole (B165797), a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, exists as two geometric isomers: trans-anethole and cis-anethole (B1224065). The epoxidation of anethole's propenyl side chain yields the corresponding diastereomeric epoxides: trans-anethole oxide and cis-anethole oxide. These epoxides are of significant toxicological and pharmacological interest as they are known metabolites of anethole.[1][2] While structurally similar, their stereochemistry dictates significant differences in stability, reactivity, and biological activity. This technical guide provides a comprehensive comparison of cis- and trans-anethole oxide, summarizing their chemical properties, synthesis, and biological effects. It includes detailed experimental protocols and visual diagrams of key pathways to support further research and development.

Chemical and Physical Properties

The primary distinction between cis- and trans-anethole oxide lies in the spatial arrangement of the methyl and aryl groups relative to the oxirane ring. This stereochemical difference profoundly influences their physical and chemical properties. trans-Anethole oxide is the more thermodynamically stable and well-characterized isomer.[3] In contrast, cis-anethole oxide is less stable and has been observed to isomerize to the more reactive trans-isomer during spontaneous hydrolysis reactions.[4]

Quantitative data for a direct comparison is limited, especially for the unstable cis-isomer. The following tables summarize the available data for the parent anethole isomers and their corresponding oxides.

Table 1: Physicochemical Properties of Anethole Isomers and their Oxides

| Property | trans-Anethole | cis-Anethole | trans-Anethole Oxide | cis-Anethole Oxide |

| IUPAC Name | 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene | 1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene | (2R,3S)-2-(4-methoxyphenyl)-3-methyloxirane | (2S,3R)-2-(4-methoxyphenyl)-3-methyloxirane |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 148.20 g/mol [5] | 148.20 g/mol [6] | 164.20 g/mol | 164.20 g/mol |

| Melting Point | 21.4 °C[7] | -22.5 °C[7] | Colorless Oil[1] | Data not available |

| Boiling Point | 234-237 °C[7] | 79-79.5 °C @ 23 mmHg[8] | Data not available | Data not available |

| Stability | More stable isomer[3] | Less stable isomer[7] | Stable for 1 year at -80°C[1] | Less stable, isomerizes to trans-oxide[4] |

Table 2: Spectroscopic Data of Anethole Isomers

| Technique | Parameter | trans-Anethole | cis-Anethole |

| ¹H NMR (CDCl₃) | δ (ppm) | Aromatic: ~7.32 (d), ~6.89 (d)Olefinic: ~6.41 (d), ~6.15 (dq)Methoxy: ~3.84 (s)Methyl: ~1.92 (dd)[9] | Aromatic: Signals overlap with transOlefinic: ~5.77 (dq)Methoxy: ~3.85 (s)Methyl: ~1.96 (dd)[9] |

| J (Hz) | Olefinic (H-H): ~15.7 Hz[9] | Olefinic (H-H): ~11.5 Hz[9] | |

| ¹³C NMR (CDCl₃) | δ (ppm) | Aromatic: 159.1, 131.8, 127.4, 114.4Olefinic: 131.0, 123.8Methoxy: 55.6Methyl: 18.9[9] | Data not available (often present as minor component) |

Synthesis and Reaction Pathways

Anethole oxides are typically synthesized via the epoxidation of the corresponding anethole isomers. As trans-anethole is the major component of natural essential oils like anise oil, its epoxide is more commonly synthesized and studied.[5] The epoxidation reaction is stereospecific, meaning the geometry of the starting alkene is retained in the epoxide product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. New studies on trans-anethole oxide and trans-asarone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis Anethole Manufacturing and Export [anethole-dragosantol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. idealpublication.in [idealpublication.in]

- 6. cis-Anethole | C10H12O | CID 1549040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Anethole Oxide: A Technical Review of its Synthesis, Metabolism, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, the epoxide metabolite of anethole, a widely used flavoring agent, has garnered significant attention in the fields of toxicology and drug metabolism. Its formation represents a key metabolic activation pathway that can lead to cytotoxic, mutagenic, and potentially carcinogenic effects. Understanding the synthesis, chemical properties, metabolic fate, and biological activities of anethole oxide is crucial for assessing the safety of anethole and for the development of new therapeutic agents. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Chemical and Physical Properties

This compound, with the IUPAC name (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane, is a colorless oily liquid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane | --INVALID-LINK-- |

| CAS Number | 50618-02-5 | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound involves the epoxidation of trans-anethole. A common and efficient method utilizes dimethyldioxirane (B1199080) (DMDO) as the oxidizing agent, which can be generated in situ from Oxone and acetone (B3395972).

Experimental Protocol: Epoxidation of trans-Anethole with in situ Generated Dimethyldioxirane

Materials:

-

trans-Anethole

-

Acetone

-

Saturated sodium bicarbonate solution

-

Oxone (potassium peroxymonosulfate)

-

Water

-

Ethyl acetate (B1210297)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.

-

Cool the mixture in an ice-water bath for 10 minutes with continuous stirring.

-

In a separate beaker, prepare a solution of Oxone (4.4 mmol) in water (10 mL).

-

Slowly add the Oxone solution to the chilled reaction mixture.

-

Continue stirring the reaction mixture at 0°C for 1.5 hours.

-

After the reaction is complete, add water (20 mL) to the flask.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Gravity filter the solution to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Metabolic Pathways of Anethole

Anethole undergoes extensive metabolism in mammals, with three primary pathways: O-demethylation, side-chain oxidation, and epoxidation. The epoxidation of the propenyl side chain leads to the formation of this compound. This metabolic activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Further metabolism of this compound can occur through hydration to a diol or conjugation with glutathione.

Caption: Metabolic pathways of anethole.

Biological Activities of this compound

This compound has been shown to exhibit significant biological activities, primarily related to its toxic potential.

Cytotoxicity

Mutagenicity

This compound has been demonstrated to be mutagenic in the Ames test using Salmonella typhimurium tester strains.[2] This genotoxicity is a key concern regarding the safety of anethole.

Carcinogenicity

Studies in animal models have suggested that this compound may be carcinogenic, leading to the induction of hepatomas and skin papillomas in mice.[2]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (with a final DMSO concentration typically below 0.5%). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for MTT cytotoxicity assay.

Mutagenicity Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

This compound

-

S9 fraction (for metabolic activation)

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a test tube, combine the tester strain, the this compound dilution, and (if required for metabolic activation) the S9 fraction.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

-

Data Analysis: Compare the number of revertant colonies in the this compound-treated plates to the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Spectroscopic Data of this compound

¹H NMR Spectroscopy

The proton NMR spectrum of trans-anethole shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the propenyl side chain. Upon epoxidation, the signals for the vinylic protons of the double bond would be replaced by signals for the protons on the oxirane ring, which would appear at a higher field (lower ppm) and exhibit characteristic coupling constants.

¹³C NMR Spectroscopy

Similarly, the carbon NMR spectrum would show the disappearance of the sp² carbon signals of the alkene and the appearance of sp³ carbon signals corresponding to the carbons of the epoxide ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of the C=C stretching vibration of the alkene (around 1650 cm⁻¹) and the appearance of characteristic C-O stretching vibrations for the epoxide ring (typically in the 1250 cm⁻¹ and 800-900 cm⁻¹ regions).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (164.20 g/mol ) and characteristic fragmentation patterns.

Conclusion

This compound is a critical metabolite of anethole with significant toxicological implications. Its formation via cytochrome P450-mediated epoxidation represents a bioactivation pathway leading to potential cytotoxicity, mutagenicity, and carcinogenicity. This technical guide has provided a detailed overview of the synthesis, metabolic pathways, and biological activities of this compound, along with relevant experimental protocols. Further research is warranted to fully elucidate the specific enzymes involved in its metabolism, to obtain more quantitative data on its biological activities, and to develop a more comprehensive understanding of its role in anethole-induced toxicity. This knowledge is essential for accurate risk assessment and for guiding the development of safer products and potential therapeutic interventions.

References

An In-Depth Technical Guide to the Discovery and History of Anethole Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to anethole (B165797) oxide, a primary metabolite of anethole. Anethole, a widely used flavoring agent, undergoes metabolic epoxidation to form cis- and trans-anethole oxide. While the existence of anethole oxide as a metabolite was postulated in earlier toxicological studies, its isolation, synthesis, and characterization as a potential carcinogen have been the subject of significant research. This document details the historical context of its discovery, provides structured quantitative data, outlines detailed experimental protocols for its synthesis, and visualizes the known metabolic and toxicological pathways.

Introduction

Anethole, an organic compound with the chemical formula C₁₀H₁₂O, is a key component of essential oils from anise and fennel and is widely used in the food, beverage, and pharmaceutical industries for its characteristic licorice-like flavor and aroma. The metabolic fate of anethole in biological systems has been a subject of extensive study, primarily due to concerns about its potential toxicity and carcinogenicity. A crucial step in its metabolism is the epoxidation of the propenyl side chain, leading to the formation of this compound. This guide delves into the scientific journey of understanding this metabolite, from its initial identification to its synthesis and toxicological evaluation.

Historical Discovery and Key Milestones

The discovery of this compound is intrinsically linked to the study of anethole's metabolism. While anethole itself has been known and characterized since the 19th century, the identification of its epoxide metabolite is a more recent development in the field of toxicology and drug metabolism.

-

Early 1970s-1980s: Postulation as a Metabolite: Early investigations into the metabolism of anethole in rodents during this period revealed that one of the primary metabolic pathways involved the oxidation of the alkene side chain. These studies identified diol derivatives as major urinary metabolites, strongly suggesting the formation of an unstable epoxide intermediate, this compound.

-

1995: Stereochemical Insights: A significant step forward was a 1995 study that investigated the stereochemical aspects of the hydration of trans-anethole epoxide in rats. This research provided concrete evidence for the in vivo formation of the epoxide and detailed the stereospecificity of its subsequent enzymatic hydrolysis.

-

1999: Synthesis and Carcinogenicity Studies: A pivotal 1999 study by Kim, Liem, Stewart, and Miller marked a turning point in this compound research. This study was one of the first to report the synthesis of trans-anethole oxide using dimethyldioxirane (B1199080). The researchers then demonstrated that the synthesized trans-anethole oxide was mutagenic in Salmonella tester strains and carcinogenic in mice, inducing hepatomas and skin papillomas. This research directly implicated this compound as a potential ultimate carcinogen of anethole.

Quantitative Data

The following tables summarize the key quantitative data for trans- and cis-anethole (B1224065) oxide, providing a basis for experimental design and data comparison.

Table 1: Physicochemical Properties of this compound Isomers

| Property | trans-Anethole Oxide | cis-Anethole Oxide |

| IUPAC Name | (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane | (2S,3R)-2-(4-methoxyphenyl)-3-methyloxirane |

| CAS Number | 50618-02-5[1] | 69262-97-1[2] |

| Molecular Formula | C₁₀H₁₂O₂[1] | C₁₀H₁₂O₂[2] |

| Molecular Weight | 164.20 g/mol [1][3] | 164.20 g/mol [2] |

| XLogP3-AA | 1.8[1][3] | 1.8[2] |

| Vapor Pressure (est.) | 0.012 hPa @ 20°C; 0.0197 hPa @ 25°C[1] | Not available |

Table 2: Spectroscopic Data for Anethole Isomers (Precursors)

| Spectroscopic Technique | Parameter | trans-Anethole | cis-Anethole |

| ¹H NMR | Olefinic Protons Coupling Constant (J) | ~16 Hz | ~11.5 Hz |

| ¹³C NMR | Chemical Shifts (δ) | Distinct signals for aromatic and aliphatic carbons | Distinct signals for aromatic and aliphatic carbons |

| IR Spectroscopy | Key Bands | C-O-C stretch, C=C stretch, aromatic C-H stretch | C-O-C stretch, C=C stretch, aromatic C-H stretch |

| Mass Spectrometry | Molecular Ion (M+) | m/z 148 | m/z 148 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols outline the synthesis of trans- and cis-anethole oxide.

Synthesis of trans-Anethole Oxide

This protocol is based on the in-situ generation of dimethyldioxirane from Oxone and acetone (B3395972), a method known for its efficiency and stereospecificity.

Materials:

-

trans-Anethole

-

Acetone

-

Saturated sodium bicarbonate solution

-

Oxone (potassium peroxymonosulfate)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).[4]

-

Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.[4]

-

Chill the reaction mixture in an ice-water bath for 10 minutes with continuous stirring.[4]

-

In a separate beaker, prepare a solution of Oxone (4.4 mmol) in deionized water (10 mL).

-

Slowly add the Oxone solution to the chilled anethole solution.

-

Stir the reaction mixture vigorously at 0°C for 1.5 hours.[4]

-

After the reaction is complete, add deionized water (20 mL) to the flask.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 30 mL).[4]

-

Combine the organic layers and wash with brine (50 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Gravity filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude trans-anethole oxide.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis of cis-Anethole Oxide

The synthesis of cis-anethole oxide follows a similar stereospecific epoxidation protocol, starting with cis-anethole.

Materials:

-

cis-Anethole

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite (B76179) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve cis-anethole (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice-water bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude cis-anethole oxide.

-

Purify the product by flash column chromatography on silica gel.

Signaling Pathways and Toxicological Mechanisms

The carcinogenicity of this compound is believed to stem from its ability to act as an electrophilic agent, capable of forming adducts with cellular macromolecules such as DNA. This interaction can lead to mutations and initiate the process of carcinogenesis.

Metabolic Activation and Detoxification

The formation of this compound is a key step in the metabolic activation of anethole.

Postulated Carcinogenic Mechanism

While the precise signaling pathways disrupted by this compound are still under investigation, the proposed mechanism involves its interaction with DNA.

Conclusion

The discovery and study of this compound represent a classic example of how the investigation of a compound's metabolism can unveil potential toxicological risks. From its initial postulation as a transient metabolite to its synthesis and confirmation as a mutagen and carcinogen, the research on this compound has significantly advanced our understanding of the bioactivation of naturally occurring flavoring agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers in toxicology, drug development, and food safety, facilitating further investigation into the mechanisms of action and risk assessment of anethole and its metabolites. Further research is warranted to fully elucidate the specific signaling pathways disrupted by this compound and to develop more comprehensive models for predicting the toxicity of similar compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of Anethole Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797) oxide, also known as anethole epoxide, is an important organic compound often synthesized from its precursor, anethole, a major component of essential oils like anise and fennel. As a molecule of interest in various fields, including flavor chemistry, natural product synthesis, and drug development, a thorough understanding of its structural and spectroscopic properties is crucial. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for anethole oxide. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for trans-anethole oxide, the more stable and commonly synthesized isomer. This data is essential for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in this compound.

Table 1: ¹H NMR Spectroscopic Data for trans-Anethole Oxide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.25 | d | ~8.7 | 2H, Aromatic (H-2, H-6) |

| ~6.88 | d | ~8.7 | 2H, Aromatic (H-3, H-5) |

| ~3.79 | s | - | 3H, Methoxy (-OCH₃) |

| ~3.57 | d | ~2.0 | 1H, Epoxide (H-α) |

| ~2.93 | qd | ~5.3, 2.0 | 1H, Epoxide (H-β) |

| ~1.42 | d | ~5.3 | 3H, Methyl (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for trans-Anethole Oxide

| Chemical Shift (δ) ppm | Assignment |

| ~159.5 | Aromatic (C-4) |

| ~130.3 | Aromatic (C-1) |

| ~127.0 | Aromatic (C-2, C-6) |

| ~113.9 | Aromatic (C-3, C-5) |

| ~60.9 | Epoxide (C-α) |

| ~58.8 | Epoxide (C-β) |

| ~55.2 | Methoxy (-OCH₃) |

| ~17.8 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.

Table 3: Key IR Absorption Bands for trans-Anethole Oxide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1610, 1515 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~1030 | Strong | C-O-C stretch (aryl ether) |

| ~870 | Medium | C-O stretch (epoxide ring) |

| ~830 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for trans-Anethole Oxide

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ (Molecular ion) |

| 149 | Medium | [M - CH₃]⁺ |

| 135 | High | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 121 | High | [M - C₂H₃O]⁺ |

| 108 | Medium | [C₇H₈O]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. This section outlines the general methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of trans-Anethole Oxide via Epoxidation

A common method for the synthesis of trans-anethole oxide is the epoxidation of trans-anethole using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

trans-Anethole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve trans-anethole in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the stirred anethole solution.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Typical parameters include proton decoupling, a spectral width of approximately 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if desired.

IR Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard ionization technique, such as electron ionization (EI) at 70 eV.

-

Analysis: Obtain the mass spectrum by scanning a relevant mass-to-charge (m/z) range (e.g., 40-300 amu).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Characteristics of Anethole Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anethole (B165797) oxide. The information herein is curated to support research and development activities, with a focus on quantitative data, detailed experimental methodologies, and the biological relevance of this compound.

General and Chemical Properties

Anethole oxide, also known as anethole epoxide, is an organic compound derived from anethole, a major component of essential oils from anise and fennel. It exists as two stereoisomers, cis- and trans-anethole oxide, with the trans isomer being the more commonly studied form due to the prevalence of trans-anethole in nature. This compound is a key metabolite in the biotransformation of anethole and is of significant interest in toxicology and drug metabolism studies.

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-2-(4-methoxyphenyl)-3-methyloxirane (trans isomer) | [1] |

| Synonyms | Anethole epoxide, Trans-Anethole epoxide | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 50618-02-5 (trans isomer) | [1] |

| Physical Description | Colorless oil | [2] |

Physical Characteristics

Quantitative data on the physical properties of this compound are limited, with many available figures being estimations. The following tables summarize the available computed and experimental data.

Table 2.1: Computed Physical Properties

| Property | Value | Reference |

| XLogP3-AA | 1.8 | [3] |

| Vapor Pressure (est.) | 0.012 hPa @ 20°C; 0.0197 hPa @ 25°C | [3] |

| Boiling Point (est.) | 251°C | [3] |

| Flash Point (est.) | 91.84 °C | [3] |

Table 2.2: Solubility

| Solvent | Solubility (g/L) @ 25°C | Reference |

| Ethanol | 144.22 | [3] |

| Methanol | 150.67 | [3] |

| Isopropanol | 106.11 | [3] |

Experimental Protocols

Synthesis of trans-Anethole Oxide

A common and efficient method for the synthesis of trans-anethole oxide is the epoxidation of trans-anethole using dimethyldioxirane (B1199080) (DMDO) generated in situ from Oxone (potassium peroxymonosulfate) and acetone (B3395972).[2][4]

Materials:

-

trans-Anethole

-

Acetone

-

Saturated sodium bicarbonate solution

-

Oxone

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve trans-anethole (2 mmol) in a 1:1 mixture of acetone and acetonitrile (20 mL).[4]

-

Add a saturated solution of sodium bicarbonate (10 mL) to the reaction mixture.[4]

-

Chill the mixture in an ice-water bath for 10 minutes.[4]

-

In a separate flask, prepare a solution of Oxone (4.4 mmol) in water (10 mL).[4]

-

Slowly add the Oxone solution to the chilled reaction mixture and stir at 0°C for 1.5 hours.[4]

-

After the reaction is complete, add water (20 mL) to the mixture.[4]

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).[4]

-

Combine the organic layers and wash with brine (50 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[4]

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the product as a clear, colorless oil.[2][4]

Caption: Experimental workflow for the synthesis of trans-anethole oxide.

Determination of Physical Characteristics

Standard methodologies for determining the physical properties of liquid organic compounds can be applied to this compound.

-

Boiling Point: The boiling point can be determined using a micro-boiling point apparatus or by simple distillation if a sufficient quantity of the compound is available.[5][6] The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[5]

-

Density: The density can be measured using a pycnometer. The mass of a known volume of the liquid is determined, and the density is calculated by dividing the mass by the volume.[7]

-

Refractive Index: A refractometer, such as an Abbe refractometer, is used to measure the refractive index. A small sample of the liquid is placed on the prism, and the refractive index is read directly from the instrument.[8][9]

Biological Context: Metabolic Pathways

Anethole undergoes metabolic transformation in the body, primarily in the liver. One of the key pathways is the epoxidation of the propenyl side chain to form this compound. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[10] this compound is a reactive intermediate that can undergo further metabolic reactions.

The primary metabolic fates of this compound include:

-

Hydrolysis: this compound can be hydrolyzed to form 1-(4-methoxyphenyl)-1,2-propanediol. This reaction can occur spontaneously or be catalyzed by epoxide hydrolase.[11][12]

-

Glutathione (B108866) Conjugation: this compound can be conjugated with glutathione (GSH), a major cellular antioxidant. This is a detoxification pathway that leads to the formation of a mercapturic acid derivative which is then excreted.[10]

These metabolic pathways represent a balance between bioactivation (formation of the reactive epoxide) and detoxification.

Caption: Metabolic activation and detoxification of anethole via this compound.

References

- 1. This compound | C10H12O2 | CID 10080713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. scent.vn [scent.vn]

- 4. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. mt.com [mt.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

- 10. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of Anethole Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of anethole (B165797) oxide, a compound of interest in various scientific and pharmaceutical fields. This document outlines its solubility in a range of solvents, details the experimental protocols for solubility determination, and provides a workflow for quantification, adhering to rigorous scientific standards.

Core Concepts: Anethole Oxide Solubility

This compound is a derivative of anethole, an aromatic compound widely found in essential oils. Understanding its solubility is critical for a multitude of applications, including formulation development, toxicological studies, and in vitro/in vivo research. The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the physicochemical characteristics of both the solute (this compound) and the solvent, as well as by temperature and pressure.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents at 25°C. The following table summarizes these quantitative data, offering a comparative view of its solubility profile.

| Solvent | Solubility (g/L) at 25°C[1] |

| Water | 0.59[1] |

| Ethanol | 144.22[1] |

| Methanol | 150.67[1] |

| Isopropanol | 106.11[1] |

| n-Propanol | 114.38[1] |

| n-Butanol | 104.88[1] |

| Isobutanol | 80.11[1] |

| n-Pentanol | 89.57[1] |

| sec-Butanol | 96.34[1] |

| Ethylene Glycol | 96.0[1] |

| Acetone | 365.05[1] |

| 2-Butanone | 267.92[1] |

| Ethyl Acetate | 244.32[1] |

| Methyl Acetate | 271.71[1] |

| n-Butyl Acetate | 157.69[1] |

| Acetonitrile (B52724) | 292.07[1] |

| Dimethylformamide (DMF) | 294.3[1] |

| Dimethyl Sulfoxide (DMSO) | 658.6[1] |

| N-Methyl-2-pyrrolidone (NMP) | 291.63[1] |

| Tetrahydrofuran (THF) | 545.21[1] |

| 1,4-Dioxane | 522.07[1] |

| Toluene | 107.27[1] |

| n-Hexane | 13.18[1] |

| Cyclohexane | 19.13[1] |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely recognized as the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[2][3] The following protocol is a generalized procedure based on this established method, often aligned with guidelines such as OECD Test Guideline 105 for water solubility.[1][4][5]

Protocol: Determination of this compound Solubility via the Shake-Flask Method

1. Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

2. Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Stoppered flasks or vials

-

Shaker or agitator with temperature control (e.g., orbital shaker in an incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Analytical balance

-

Apparatus for quantification (e.g., HPLC, GC-MS, UV-Vis spectrophotometer)

3. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a stoppered flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[2]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker with a constant temperature bath (e.g., 25°C ± 0.5°C).

-

Agitate the flasks for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6] Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This can be achieved through centrifugation followed by careful removal of the supernatant, or by direct filtration using a syringe filter.[7] It is critical to avoid transferring any solid particles.

-

-

Quantification of this compound:

-

The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and reliable technique.[8]

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Column: A C18 column is typically used.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 259 nm for the related compound anethole).[8]

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly suitable for volatile compounds and provides high sensitivity and specificity.[9]

-

Column: A capillary column appropriate for the analysis of aromatic compounds.

-

Carrier Gas: Typically helium.

-

Detection: Mass spectrometry allows for the identification and quantification of this compound based on its mass spectrum.

-

-

HPTLC-Densitometry: High-Performance Thin-Layer Chromatography can also be employed for quantification.[9]

-

4. Data Analysis and Reporting:

-

The solubility is reported as the mean concentration from multiple replicates, typically in g/L or mg/mL, at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC quantification.

Caption: A schematic of the shake-flask solubility determination workflow.

Signaling Pathways and Logical Relationships

At present, there is no established direct signaling pathway associated with the solubility profile of this compound. The solubility of a compound is a fundamental physicochemical property and does not directly activate or inhibit biological signaling pathways in the way a ligand might interact with a receptor. However, the solubility of this compound is a critical determinant of its bioavailability and, consequently, its ability to interact with biological systems and potentially modulate signaling pathways. For instance, poor aqueous solubility can limit its concentration at a target site, thereby affecting its therapeutic or toxicological effects.

The logical relationship between solubility and biological activity can be visualized as a prerequisite pathway:

Caption: The pivotal role of solubility in enabling biological activity.

This guide provides a foundational understanding of the solubility of this compound, offering both quantitative data and the methodologies to reproduce and expand upon these findings. For researchers and developers, this information is essential for the effective and informed use of this compound in scientific and pharmaceutical applications.

References

Anethole Oxide: A Technical Guide to its Occurrence as a Metabolite of a Widespread Natural Flavorant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole (B165797), a phenylpropene, is a well-documented aromatic compound responsible for the characteristic sweet, licorice-like flavor and aroma of several plant species, most notably anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare). While anethole itself is a major component of the essential oils derived from these plants, the natural occurrence of its derivative, anethole oxide (also known as anethole epoxide), is not well-established as a direct plant constituent. Scientific evidence strongly suggests that this compound is primarily a metabolite of anethole, formed through metabolic processes in biological systems, including mammals.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of anethole, its biosynthesis, and the current understanding of this compound as a metabolic product.

Natural Occurrence and Quantitative Data of Anethole

Anethole is the predominant component in the essential oils of several commercially important plants. The concentration of trans-anethole, the more stable and abundant isomer, can vary depending on the plant species, geographical origin, cultivation practices, and extraction methods.

Table 1: Quantitative Data of trans-Anethole in Various Plant Essential Oils

| Plant Species | Scientific Name | Plant Part | Extraction Method | trans-Anethole Content (%) |

| Anise | Pimpinella anisum | Seeds | Steam Distillation | 80 - 99[1] |

| Star Anise | Illicium verum | Fruit | Steam Distillation | 83.68 - 90[3][4] |

| Fennel | Foeniculum vulgare | Seeds | Steam Distillation | 30 - 90[1] |

| Clausena harmandiana | Clausena harmandiana | Leaves | Hydrodistillation | 91.44[5] |

Biosynthesis of trans-Anethole in Plants

The biosynthesis of trans-anethole in plants is a multi-step process that originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to be converted into various intermediates. The final specific steps leading to trans-anethole have been primarily characterized in anise.[6]

Biosynthesis of trans-Anethole.

This compound as a Metabolite

Direct evidence for the natural occurrence of this compound in the essential oils of anise, star anise, or fennel is currently lacking. One study explicitly states that "epoxy anethole" was not detected in freshly obtained fennel essential oil.[7] However, several studies on the metabolism of anethole in animal models have identified epoxidation of the propenyl side chain as a significant metabolic pathway.[1][2][8] This suggests that this compound is more likely to be encountered as a metabolite in biological systems that have ingested or been exposed to anethole.

The cytotoxicity of trans-anethole in rat hepatocytes has been attributed to its metabolism to the epoxide.[1] Synthetic trans-anethole oxide has been shown to be mutagenic in some bacterial strains and carcinogenic in mice.[1][2]

Proposed Metabolic Pathway of trans-Anethole to this compound.

Experimental Protocols

Extraction of Anethole-Rich Essential Oil from Plant Material

This protocol describes a general method for the laboratory-scale extraction of essential oils rich in anethole using steam distillation.

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask (2 L)

-

Heating mantle

-

Condenser

-

Grinder

Procedure:

-

Sample Preparation: 100 g of dried plant material (e.g., anise, star anise, or fennel seeds) is ground into a coarse powder.

-

Distillation: The ground material is placed in the round-bottom flask with 1 L of distilled water. The flask is connected to the Clevenger apparatus and heated.

-

Collection: Steam and volatilized essential oil are condensed and collected in the graduated tube of the Clevenger apparatus over 3-4 hours.

-

Separation and Drying: The collected oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.

Quantification of trans-Anethole by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of trans-anethole in essential oil samples.[9][10][11]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50°C for 3 min, ramp to 300°C at 5°C/min, hold for 5 min[11] |

| Carrier Gas | Helium at a constant flow of 1.41 mL/min[11] |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-350 amu[10] |

| Ion Source Temperature | 220 °C[11] |

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane.

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system.

-

Data Analysis: Identify the trans-anethole peak by comparing its retention time and mass spectrum with a certified reference standard. Quantification is performed by creating a calibration curve with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) for Anethole Quantification

HPLC provides an alternative method for the quantification of anethole, particularly in non-volatile matrices.[12][13][14]

Instrumentation:

HPLC Conditions:

| Parameter | Value |

| Mobile Phase | Methanol (B129727):Water (85:15, v/v)[12][13] |

| Flow Rate | 0.2 mL/min[12][13] |

| Detection Wavelength | 259 nm[12][13] |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of trans-anethole in methanol and create a series of dilutions for the calibration curve.

-

Sample Preparation: Dilute the sample extract with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of anethole in the samples based on the peak area and the calibration curve.

General Experimental Workflow for Anethole Analysis.

Signaling Pathways

The biological activities of anethole have been linked to its modulation of several key signaling pathways. It is important to note that these pathways have been elucidated for anethole, and specific research on the signaling pathways affected by this compound is limited in the context of its natural occurrence.

Studies have shown that anethole can induce apoptosis in cancer cells through the modulation of pathways such as NF-κB, MAPKinases, and Wnt.[13][15] It has also been reported to influence the PI3K-AKT signaling pathway, which is crucial for neuronal growth and survival.[4]

Conclusion

While anethole is a well-characterized and abundant natural product in the essential oils of anise, star anise, and fennel, its derivative, this compound, does not appear to be a significant natural constituent of these plants. The available evidence strongly indicates that this compound is a metabolite of anethole formed in biological systems. Its potential for cytotoxicity and mutagenicity, as demonstrated with synthetic this compound, warrants further investigation, particularly in the context of the consumption of anethole-rich foods and products. Future research should focus on sensitive analytical methods to detect and quantify trace amounts of this compound in plant materials and, more importantly, in biological fluids and tissues after the ingestion of anethole to better understand its formation, bioavailability, and potential biological effects in humans.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolism of anethole. I. Pathways of metabolism in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurotrophic Effects of Foeniculum vulgare Ethanol Extracts on Hippocampal Neurons: Role of Anethole in Neurite Outgrowth and Synaptic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New studies on trans-anethole oxide and trans-asarone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anethole - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Anethole in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Anethole Oxide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for anethole (B165797) oxide, a compound of interest in flavor, fragrance, and biomedical research. Due to its toxicological profile, including evidence of mutagenicity and carcinogenicity, stringent safety measures are imperative when handling this substance. This document outlines the known hazards, exposure controls, and emergency procedures, and provides detailed experimental protocols for its synthesis and toxicological assessment.

Hazard Identification and Classification

Anethole oxide is classified as a hazardous substance. The primary concerns are its potential for skin sensitization, mutagenicity, and carcinogenicity. Studies have shown that trans-anethole oxide can induce hepatomas and skin papillomas in mice and is mutagenic in bacterial assays.[1][2][3]

GHS Hazard Statements:

-

Harmful if swallowed

-

Toxic in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound and its precursor, anethole, is crucial for safe handling and storage.

| Property | Value | Citation(s) |

| Appearance | Colorless to pale yellow liquid | [7] |

| Odor | Sweet, anise-like | [7] |

| Molecular Formula | C₁₀H₁₂O₂ | [6] |

| Molecular Weight | 164.20 g/mol | [6] |

| Boiling Point | 234–237 °C (for anethole) | [7] |

| Flash Point | 91 °C (195.8 °F) - Closed Cup (for anethole) | [8] |

| Solubility | Practically insoluble in water; soluble in ethanol, organic solvents | [7] |

| Incompatibilities | Strong oxidizing agents | [8] |

| Conditions to Avoid | Heat, light, and open flames | [8] |

| Hazardous Decomposition | Emits toxic fumes of carbon oxides under fire conditions | [7] |

Toxicological Data